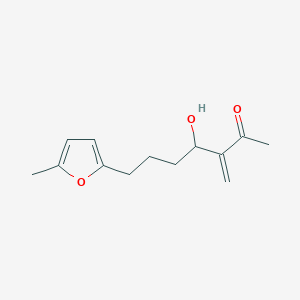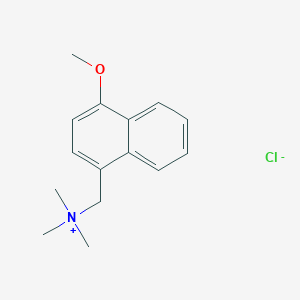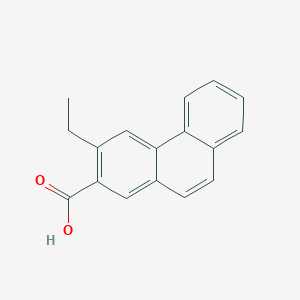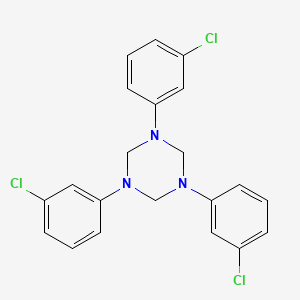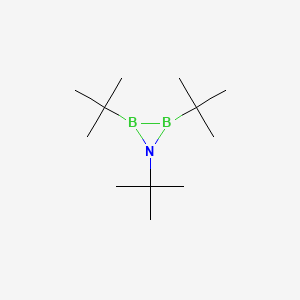
Tri-tert-butylazadiboriridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butylazadiboriridine is a unique compound characterized by a three-membered ring structure containing boron and nitrogen atoms. This compound is notable for its basic boron-boron bond, which exhibits interesting reactivity and bonding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylazadiboriridine can be synthesized through the reaction of tert-butylamine with boron trichloride, followed by the addition of tert-butyl lithium. The reaction proceeds under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the same principles as laboratory-scale preparation. Scaling up the process would require careful control of reaction conditions and purification steps to ensure the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylazadiboriridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions often involve the replacement of tert-butyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include boranes, carbonyl compounds, and halogens. Reaction conditions typically involve the use of inert atmospheres and solvents such as THF or diethyl ether .
Major Products
Major products formed from reactions with this compound include boron-containing heterocycles, boron-gold complexes, and various substituted derivatives .
Scientific Research Applications
Tri-tert-butylazadiboriridine has several scientific research applications, including:
Chemistry: It is used in the study of boron-boron bond activation and the formation of boron-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for probing biological systems and studying boron-based interactions.
Medicine: Research into boron-containing compounds has potential implications for drug development and therapeutic applications.
Industry: This compound is used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tri-tert-butylazadiboriridine involves the activation of boron-boron bonds through interactions with various reagents. The compound can form complexes with metals, leading to the cleavage and reformation of boron-boron bonds. This process is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylborane: Similar in structure but lacks the nitrogen atom, leading to different reactivity.
Tri-tert-butylphosphine: Contains phosphorus instead of boron, resulting in distinct chemical properties.
Tri-tert-butylamine: Contains nitrogen but lacks boron, making it less reactive in boron-specific reactions.
Uniqueness
Tri-tert-butylazadiboriridine is unique due to its combination of boron and nitrogen atoms in a three-membered ring structure. This configuration imparts distinctive reactivity and bonding characteristics, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
109976-00-3 |
|---|---|
Molecular Formula |
C12H27B2N |
Molecular Weight |
207.0 g/mol |
IUPAC Name |
1,2,3-tritert-butylazadiboriridine |
InChI |
InChI=1S/C12H27B2N/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3 |
InChI Key |
SLYGPIXUMASBSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(B(N1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
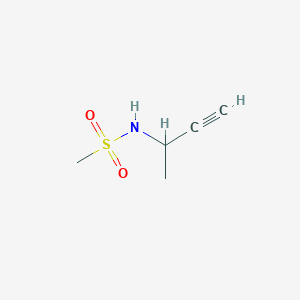
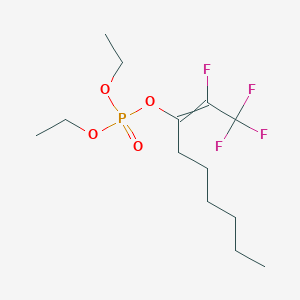
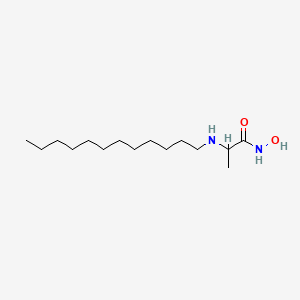

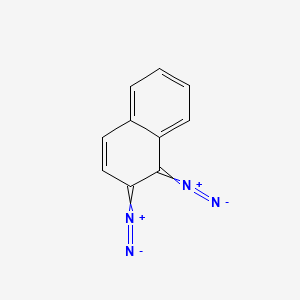
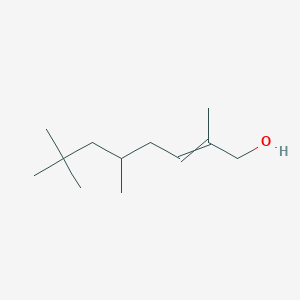
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
